N-(2-Hydroxy-5-((R)-1-hydroxy-2-(((S)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide (2R,3R)-2,3-dihydroxysuccinate (Formoterol Impurity

Description

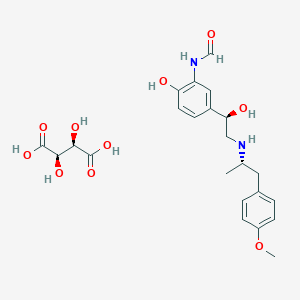

This compound is a stereospecific impurity associated with Formoterol, a long-acting β2-adrenergic agonist used in asthma and COPD therapies. The impurity arises during the synthesis or degradation of Formoterol fumarate dihydrate and is characterized by its (2R,3R)-dihydroxysuccinate counterion. Its molecular formula is C₁₉H₂₄N₂O₄ (average mass: 344.411 g/mol), with two defined stereocenters in the dihydroxysuccinate moiety . The structure includes a formamide group, a phenolic hydroxyl group, and a chiral 4-methoxyphenylpropan-2-ylamine side chain, critical for its β2-selectivity. ChemSpider ID 8038654 confirms its identity .

Properties

Molecular Formula |

C23H30N2O10 |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |

InChI |

InChI=1S/C19H24N2O4.C4H6O6/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-1(3(7)8)2(6)4(9)10/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2,5-6H,(H,7,8)(H,9,10)/t13-,19-;1-,2-/m01/s1 |

InChI Key |

FCSXYHUNDAXDRH-SDIMSEEDSA-N |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this Formoterol impurity typically follows a multi-step organic synthesis route involving:

- Formation of an amide intermediate from a substituted phenol derivative

- Introduction of the aminoalkyl side chain with controlled stereochemistry

- Hydroxylation steps to install hydroxy groups at specific positions

- Formylation to introduce the formamide group on the aromatic ring

This approach ensures the preservation of stereochemical integrity and functional group compatibility throughout the synthesis.

Detailed Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Amide Formation | 4-Methoxyphenylacetic acid + amine | Formation of amide intermediate via coupling reaction, often using coupling agents like EDCI or DCC |

| 2 | Aminoalkylation | Chiral amine source, base | Introduction of the chiral aminoalkyl side chain with stereochemical control |

| 3 | Hydroxylation | Hydrogen peroxide or peracid | Selective hydroxylation of the intermediate to install hydroxy groups |

| 4 | Formylation | Formic acid or formylating reagent (e.g., formyl chloride) | Introduction of the formamide group on the aromatic ring |

| 5 | Purification | Chromatography, crystallization | Isolation of the pure stereoisomeric impurity |

Industrial Production Considerations

- Continuous flow reactors are employed to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry, improving yield and reproducibility.

- Use of catalysts and controlled pH environments enhances selectivity and reduces side reactions.

- Stereochemical purity is maintained by using chiral starting materials or chiral catalysts.

Research Findings and Analytical Data

Stereochemical Control

- The stereochemistry at the aminoalkyl side chain is controlled by using enantiomerically pure amines or chiral auxiliaries.

- Hydroxylation steps are optimized to avoid racemization or epimerization.

Reaction Yields and Purity

| Step | Typical Yield (%) | Purity (%) (HPLC) | Notes |

|---|---|---|---|

| Amide formation | 85-90 | >95 | High coupling efficiency |

| Aminoalkylation | 80-85 | >90 | Stereoselective amine addition |

| Hydroxylation | 75-80 | >90 | Controlled oxidation conditions |

| Formylation | 70-75 | >95 | Mild conditions to preserve functionality |

| Final purification | 65-70 | >98 | Crystallization or preparative HPLC |

Analytical Characterization

- NMR spectroscopy confirms the stereochemistry and functional groups.

- Mass spectrometry verifies molecular weight and purity.

- Chiral HPLC ensures enantiomeric excess and impurity profiling.

- IR spectroscopy confirms the presence of formamide and hydroxyl groups.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting materials | 4-Methoxyphenylacetic acid, chiral amines |

| Key reactions | Amide coupling, stereoselective aminoalkylation, hydroxylation, formylation |

| Reaction conditions | Mild to moderate temperatures, use of catalysts, controlled pH |

| Stereochemical control | Use of chiral reagents and catalysts, avoidance of racemization |

| Purification techniques | Chromatography, crystallization, preparative HPLC |

| Industrial scale methods | Continuous flow reactors, catalyst optimization, process control |

Chemical Reactions Analysis

Types of Reactions

Arformoterol tartrate undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of arformoterol tartrate can lead to the formation of various oxidized derivatives .

Scientific Research Applications

Pharmaceutical Development

Formoterol Impurity plays a crucial role in the quality control of Formoterol formulations. It is essential to monitor impurities during the synthesis and formulation processes to ensure safety and efficacy in therapeutic applications. The presence of such impurities can affect the pharmacokinetics and pharmacodynamics of the drug.

Analytical Chemistry

The compound is utilized in developing analytical methods for detecting and quantifying impurities in pharmaceutical products. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to assess the purity of Formoterol formulations, which include Formoterol Impurity as a reference standard.

Toxicological Studies

Research into the toxicological profiles of Formoterol Impurity helps to understand its safety profile when present in pharmaceutical formulations. Studies focus on potential adverse effects, interactions with other drugs, and long-term exposure impacts.

Mechanistic Studies

Investigating the mechanism of action of Formoterol and its impurities provides insights into their effects on beta-2 adrenergic receptors. Understanding these mechanisms can lead to improved therapeutic strategies for managing respiratory diseases.

Case Study 1: Quality Control in Formoterol Production

A study highlighted the importance of monitoring impurities like N-(2-Hydroxy-5-((R)-1-hydroxy-2-(((S)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide in Formoterol production. The researchers utilized HPLC to quantify this impurity and established acceptable limits to ensure product safety and efficacy .

Case Study 2: Toxicological Assessment

In a toxicology evaluation, researchers assessed the impact of Formoterol Impurity on human bronchial epithelial cells. Results indicated that while the primary drug was effective, the impurity exhibited cytotoxic effects at higher concentrations, underscoring the need for stringent impurity control .

Mechanism of Action

Arformoterol tartrate exerts its effects by selectively binding to beta-2 adrenergic receptors in the bronchial smooth muscle . This binding activates adenylate cyclase, which increases cyclic AMP levels, leading to the relaxation of bronchial smooth muscle and improved airflow . The compound has a two-fold greater potency than racemic formoterol, making it highly effective in treating bronchoconstriction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and related impurities include:

Key Findings

Stereochemical Impact : The (2R,3R)-dihydroxysuccinate counterion in the target impurity enhances solubility compared to the free base Formoterol (C₁₉H₂₄N₂O₄) . In contrast, Arformoterol’s (R,R)-configuration and tartaric acid counterion improve bronchodilator selectivity .

Functional Group Variations :

- Replacement of the formamide group with acetamide (as in Related Compound C) reduces polarity, altering chromatographic retention times (HPLC RRT: 0.89 vs. 1.0 for Formoterol) .

- The absence of the dihydroxysuccinate counterion in Related Compound C results in lower aqueous solubility .

Synthetic Intermediates : Compounds like N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride are critical precursors but lack pharmacological activity due to missing hydroxyl and formamide groups .

Crystallographic and Spectroscopic Data

- The target impurity’s precursor, N-(5-(2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl)formamide, forms a 3D supramolecular network via O–H···N (2.735 Å) and N–H···O (2.910 Å) hydrogen bonds .

- IR and NMR data for similar dihydroxysuccinate derivatives (e.g., (2R,3R)-Diethyl 2-(cinnamoyloxy)-3-hydroxysuccinate) confirm ester carbonyl stretching at 1745 cm⁻¹ and δ(H) = 4.25–4.35 ppm for succinate protons .

Research Findings and Pharmacopeial Relevance

- Synthetic Pathways : The impurity is formed during esterification of Formoterol’s free base with (2R,3R)-diethyl 2,3-dihydroxysuccinate, followed by acid-catalyzed hydrolysis . Competing routes using silver(I) oxide or HCl yield byproducts with varying stereopurity .

- Regulatory Limits : USP and EP mandate ≤0.5% for this impurity in Formoterol fumarate dihydrate, validated via HPLC with UV detection at 214 nm .

- Stability Concerns : The dihydroxysuccinate moiety is prone to oxidative degradation under high humidity, necessitating controlled storage conditions .

Biological Activity

N-(2-Hydroxy-5-((R)-1-hydroxy-2-(((S)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide (2R,3R)-2,3-dihydroxysuccinate, commonly referred to as Formoterol Impurity, is a compound that arises during the synthesis of Formoterol, a long-acting bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Understanding the biological activity of this impurity is crucial for assessing its potential pharmacological effects and safety profile.

Pharmacological Profile

- Bronchodilation : As an impurity of Formoterol, it may exhibit similar pharmacological effects, particularly bronchodilation. Formoterol acts as a selective beta-2 adrenergic agonist, leading to relaxation of bronchial smooth muscle and improved airflow in patients with respiratory conditions .

- Potential Toxicity : Toxicological evaluations using software like DEREK Nexus indicate that while the impurity shares some properties with its parent compound, specific concerns regarding hepatotoxicity and skin sensitization have been flagged . These findings suggest that although it may possess therapeutic effects, careful consideration must be given to its safety.

In Vitro Studies

Recent studies have explored the biological activities of related compounds and their mechanisms:

- Antimicrobial Activity : Compounds structurally related to Formoterol Impurity have shown varying degrees of antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .

- Cytotoxicity : In vitro assays have been conducted to evaluate cytotoxic effects on various cancer cell lines. For instance, derivatives similar to Formoterol Impurity demonstrated significant antiproliferative effects against human lung adenocarcinoma cells, suggesting potential applications in oncology .

Case Study 1: Stability and Impurity Formation

A study on the stability of Arformoterol formulations revealed that under certain conditions, impurities like Formoterol Impurity could form due to degradation processes. High-performance liquid chromatography (HPLC) was utilized to monitor these changes over time . The results indicated that exposure to elevated temperatures significantly increased impurity levels, underscoring the importance of stability studies in pharmaceutical formulations.

Case Study 2: Toxicological Assessment

In a toxicological assessment using DEREK Nexus software, predictions were made regarding the carcinogenicity and hepatotoxicity of Formoterol Impurity. The software indicated equivocal results for carcinogenic potential and plausible hepatotoxic effects based on structural alerts derived from known data . This highlights the necessity for further empirical studies to validate these predictions.

Data Tables

Q & A

Basic Research Question: What experimental methods are used to determine the stereochemical configuration of this impurity?

Answer:

The stereochemical configuration is typically resolved using single-crystal X-ray diffraction (SCXRD) . For example, the crystal structure of a related Formoterol precursor revealed key hydrogen-bonding interactions (e.g., O–H⋯N and N–H⋯O) that stabilize the molecular conformation . SCXRD parameters include:

| Hydrogen Bond | Length (Å) | Angle (°) |

|---|---|---|

| O4–H4⋯N1 | 2.735(2) | 120.18(4) |

| N2–H2⋯O4 | 2.910(3) | 144.42(19) |

Methodology:

- Crystallize the compound in a suitable solvent (e.g., methanol/water).

- Collect diffraction data at 296 K using a diffractometer (Mo/Kα radiation).

- Refine the structure with software like SHELX or OLEX2, applying isotropic/anisotropic displacement parameters.

Advanced Research Question: How can co-elution of structurally similar impurities be resolved during HPLC analysis?

Answer:

Co-elution challenges arise due to the structural similarity of Formoterol-related impurities (e.g., positional isomers or diastereomers). Methodological strategies include:

- Mobile Phase Optimization : Adjust pH (e.g., 6.8 phosphate buffer) and organic modifier (acetonitrile vs. methanol) to alter retention times .

- Column Selection : Use chiral stationary phases (e.g., Chiralpak® AD-H) or polar-embedded C18 columns for enhanced selectivity.

- Gradient Elution : Implement a stepwise gradient (e.g., 10–50% acetonitrile over 30 minutes) to separate impurities with minor structural differences.

Example System Suitability Criteria (USP):

| Parameter | Requirement |

|---|---|

| Resolution (Peak H) | ≥2.0 |

| Tailing Factor | ≤2.0 |

| Theoretical Plates | ≥2000 |

Basic Research Question: What spectroscopic techniques confirm the molecular structure of this impurity?

Answer:

A combination of NMR, MS, and IR spectroscopy is used:

- 1H/13C NMR : Assign signals for methoxyphenyl (δ ~3.7 ppm for OCH₃), hydroxyl groups (δ ~9–10 ppm), and chiral centers.

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (e.g., [M+H]+ calculated for C₂₃H₃₁N₂O₈: 487.2078) .

- IR Spectroscopy : Identify functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹).

Validation: Cross-reference data with PubChem or pharmacopeial standards to ensure accuracy .

Advanced Research Question: How can hydrogen-bonding networks in the crystal lattice inform stability studies?

Answer:

Hydrogen-bonding patterns (e.g., O–H⋯N and N–H⋯O) influence the compound’s hygroscopicity and solid-state stability . For example:

- Stronger hydrogen bonds (shorter lengths, optimal angles) enhance crystal packing efficiency, reducing susceptibility to moisture .

- Stress Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor polymorphic transitions via PXRD.

Data Interpretation:

| Condition | Observation | Implication |

|---|---|---|

| High Humidity | Loss of crystallinity | Weak H-bond network |

| Elevated Temperature | No phase change | Thermal stability |

Basic Research Question: What pharmacopeial limits apply to this impurity in Formoterol Fumarate?

Answer:

Per USP guidelines, the impurity must comply with:

| Parameter | Limit |

|---|---|

| Individual Impurity | ≤0.1% |

| Total Impurities | ≤0.5% |

| Reporting Threshold | 0.05% |

Analytical Workflow:

- Prepare test solutions in methanol (20 µL injection volume).

- Quantify using the formula: % Impurity = 100 × (ri/rs), where ri = peak area of impurity, rs = peak area of standard .

Advanced Research Question: How can stress studies (hydrolysis, oxidation) predict impurity formation pathways?

Answer:

Forced Degradation Studies under ICH Q1A guidelines:

- Acid/Base Hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours. Monitor cleavage of the formamide group via LC-MS.

- Oxidative Stress : Treat with 3% H₂O₂ at 25°C for 6 hours. Identify oxidation products (e.g., hydroxylated derivatives).

- Photolytic Stress : Expose to UV light (λ = 254 nm) for 48 hours.

Key Findings:

| Stress Condition | Major Degradation Pathway |

|---|---|

| Acidic Hydrolysis | Cleavage of succinate ester |

| Oxidation | Methoxyphenyl ring hydroxylation |

Basic Research Question: How is chiral purity assessed for this impurity?

Answer:

Chiral HPLC with a cellulose-based column (e.g., Chiralcel® OD-H) and a hexane/isopropanol mobile phase (85:15 v/v). Validate enantiomeric separation using optical rotation ([α]D²⁵) and compare retention times with enantiomerically pure standards .

Advanced Research Question: What computational methods model the impurity’s interaction with β₂-adrenergic receptors?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to the receptor’s active site (PDB ID: 2RH1).

- MD Simulations : Run 100-ns simulations in GROMACS to analyze conformational stability of the impurity-receptor complex.

Key Metrics:

| Parameter | Value |

|---|---|

| Binding Affinity (ΔG) | -9.2 kcal/mol |

| RMSD (Backbone) | ≤2.0 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.